molecular formula C26H22ClN3O B11411886 1-(3-chlorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11411886
M. Wt: 427.9 g/mol
InChI Key: BWIJTPOWDFCUPC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylprop-2-en-1-yl group, and a benzodiazolyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a benzodiazole intermediate, followed by the introduction of the pyrrolidinone moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one
  • 1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one

Uniqueness: The uniqueness of 1-(3-Chlorophenyl)-4-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22ClN3O

Molecular Weight

427.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H22ClN3O/c27-21-11-6-12-22(17-21)30-18-20(16-25(30)31)26-28-23-13-4-5-14-24(23)29(26)15-7-10-19-8-2-1-3-9-19/h1-14,17,20H,15-16,18H2/b10-7+

InChI Key

BWIJTPOWDFCUPC-JXMROGBWSA-N

Isomeric SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.